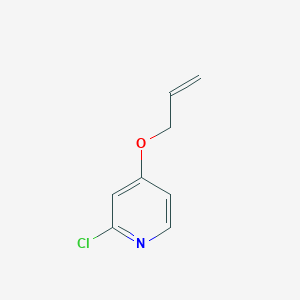

4-Allyloxy-2-chloropyridine

Descripción general

Descripción

4-Allyloxy-2-chloropyridine is an organic compound with the chemical formula C8H8ClNO . This compound belongs to the class of pyridine derivatives and has the potential to be used in various industrial and scientific applications.

Synthesis Analysis

The synthesis of 2-chloropyridine, a related compound, involves the reaction of pyridine with chlorine . The process involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 2-chloropyridine, a related compound, has been determined by calculations and by gas-phase electron diffraction (GED) supplemented with rotation constants and restraints based on calculations . The substitution effect of the chlorine atom on the highest occupied molecular orbital (HOMO) of pyridine has been studied using one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy .Chemical Reactions Analysis

The reactivity of 2-chloropyridine, a related compound, has been studied extensively. When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . Several reactions involving 2-chloropyridine have been reported, including reactions with benzyl alkoxide and bromopyridines .Aplicaciones Científicas De Investigación

-

Pharmaceuticals and Agrochemicals

- Field: Pharmaceutical and Agrochemical Industry

- Application: Chloropyridine is used as an intermediate in many chemical reactions. The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .

- Method: A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .

- Results: This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

-

Fungicides and Insecticides

- Field: Agricultural Industry

- Application: 2-Chloropyridine, a derivative of chloropyridine, is used to generate fungicides and insecticides .

- Method: 2-Chloropyridine is produced by direct reaction of pyridine with chlorine .

- Results: The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine .

-

Antihistamines and Antiarrythmics

- Field: Pharmaceutical Industry

- Application: 2-Chloropyridine also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .

- Method: The method of production is similar to that of fungicides and insecticides .

- Results: The products include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide .

-

Space Charge Accumulation

- Field: Electrical Engineering

- Application: 4-allyloxy-2-hydroxybenzophenone (AHB), a compound with a similar structure to 4-Allyloxy-2-chloropyridine, has been grafted onto polypropylene (PP) to improve its electrical properties .

- Method: The grafting process is done via melt grafting .

- Results: This modification helps to reduce space charge accumulation under direct current (DC) electric stress, which limits the applications of PP .

-

Synthesis of Pyridine Derivatives

- Field: Organic Chemistry

- Application: 2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .

- Method: Many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .

- Results: Some commercial products include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide .

-

Production of Fungicides Found in Shampoos

- Field: Cosmetics Industry

- Application: Pyrithione, the conjugate base of 2-mercaptopyridine-N-oxide, is a fungicide found in some shampoos .

- Method: 2-chloropyridine gives 2-chloropyridine-N-oxide .

- Results: The oxidation of 2-chloropyridine yields 2-chloropyridine-N-oxide, which is used in the production of pyrithione .

-

Space Charge Accumulation

- Field: Electrical Engineering

- Application: 4-allyloxy-2-hydroxybenzophenone (AHB), a compound with a similar structure to 4-Allyloxy-2-chloropyridine, has been grafted onto polypropylene (PP) to improve its electrical properties .

- Method: The grafting process is done via melt grafting .

- Results: This modification helps to reduce space charge accumulation under direct current (DC) electric stress, which limits the applications of PP .

-

Synthesis of Pyridine Derivatives

- Field: Organic Chemistry

- Application: 2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .

- Method: Many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .

- Results: Some commercial products include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide .

-

Production of Fungicides Found in Shampoos

- Field: Cosmetics Industry

- Application: Pyrithione, the conjugate base of 2-mercaptopyridine-N-oxide, is a fungicide found in some shampoos .

- Method: 2-chloropyridine gives 2-chloropyridine-N-oxide .

- Results: The oxidation of 2-chloropyridine yields 2-chloropyridine-N-oxide, which is used in the production of pyrithione .

Propiedades

IUPAC Name |

2-chloro-4-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUYNEZTIRITKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(prop-2-en-1-yloxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1401097.png)

amine](/img/structure/B1401098.png)

![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)

![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)

![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)

![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)

![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)